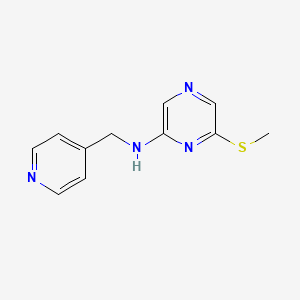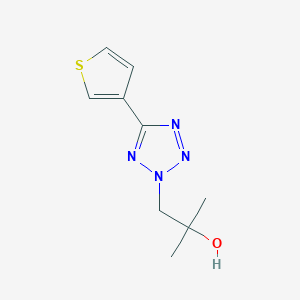![molecular formula C16H21N3O3S B7678305 5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7678305.png)
5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the thiazepane class of compounds. It has been the focus of scientific research due to its potential applications in the field of medicine.
作用机制
The mechanism of action of 5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and to have antibacterial properties.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and have antibacterial properties. The compound has also been shown to have a neuroprotective effect and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. The compound has also been shown to have anti-inflammatory and antibacterial properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and the potential side effects of the compound.
未来方向
There are several future directions that could be explored in the research of 5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide. One potential direction is to investigate the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore the compound's potential as an antibacterial agent. Further studies are also needed to determine the optimal dosage and potential side effects of the compound in humans. Additionally, the development of new synthesis methods and modifications of the compound could lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. The compound has been shown to have anti-tumor, anti-inflammatory, and antibacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and potential side effects of the compound in humans. The development of new synthesis methods and modifications of the compound could lead to the discovery of new drugs with improved efficacy and reduced toxicity.
合成方法
The synthesis of 5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide involves the reaction of 2-aminobenzoxazole and 2-bromoacetic acid with 4-methylthiazepane-1-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.
科学研究应用
5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide has been the focus of scientific research due to its potential applications in the field of medicine. It has been studied for its anti-tumor, anti-inflammatory, and anti-bacterial properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-6-10-23-11-9-18(12)15(20)17-7-8-19-13-4-2-3-5-14(13)22-16(19)21/h2-5,12H,6-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJXCJHMFCCROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCSCCN1C(=O)NCCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide](/img/structure/B7678225.png)
![Ethyl 2-[tert-butyl-(4-cyano-2-methylbenzoyl)amino]acetate](/img/structure/B7678234.png)

![4-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B7678251.png)
![N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide](/img/structure/B7678268.png)
![Ethyl 2-[1,3-benzothiazole-6-carbonyl(tert-butyl)amino]acetate](/img/structure/B7678276.png)
![2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7678283.png)
![N-[1-(2-methylfuro[3,2-c]pyridin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7678289.png)
![N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7678296.png)
![5-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(ethylamino)benzamide](/img/structure/B7678302.png)
![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)


![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
